molecular formula C16H21BrN2O2 B13071609 tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

Cat. No.: B13071609
M. Wt: 353.25 g/mol
InChI Key: YMSAVEMRGDWREM-TZMCWYRMSA-N
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Description

tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

    Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.

    N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride.

    Formylation: Introduction of a formyl group at the 4-position using n-BuLi and DMF.

    Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain.

Chemical Reactions Analysis

tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of biologically active natural products.

    Biology: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its role in drug development due to its diverse biological activities.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate can be compared with other indole derivatives like:

  • tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1

InChI Key

YMSAVEMRGDWREM-TZMCWYRMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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